molecular formula C26H30N6O6 B607766 GSK1379767A CAS No. 1802251-02-0

GSK1379767A

Cat. No. B607766
M. Wt: 522.56
InChI Key: DHHORCKQMGYWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK1379767A is a dual inhibitor of BPTF and Brd4.

Scientific Research Applications

  • Gene Set Enrichment Analysis in Biomedical Research : This method, known as GSEA, is significant for interpreting gene expression data, especially in cancer research. It could be applicable for understanding the genetic interactions or impacts of GSK1379767A (Subramanian et al., 2005).

  • The Genome Sequence Archive Family for Data Management : This resource offers an extensive database for raw sequence data, which can be crucial in managing and analyzing genetic data potentially related to GSK1379767A (Chen et al., 2021).

  • Graph Signal Processing in Data Analysis : This approach could be useful in processing complex biological data, which may include the study of GSK1379767A's effects or interactions at a genomic level (Ortega et al., 2017).

  • Good Scientific Practice in Research : This paper discusses standards and guidelines in scientific research, which could be applicable in conducting research on GSK1379767A (Niso et al., 2021).

  • Gene Therapy Research and Approval Processes : This paper discusses the first marketing approval of an ex vivo gene therapy in Europe, which could provide insights into regulatory pathways that might be relevant for the development or approval of treatments involving GSK1379767A (Aiuti et al., 2017).

  • Integrin Alpha 6 in Cancer Stem Cells : This research focuses on a specific protein in cancer stem cells, which might be relevant if GSK1379767A targets similar pathways or cell types (Lathia et al., 2010).

  • Genomic Selection in Rice : This study on rice genetics and breeding might offer methods applicable to understanding genetic selection and traits, potentially relevant if GSK1379767A has agricultural applications (Spindel et al., 2015).

properties

CAS RN

1802251-02-0

Product Name

GSK1379767A

Molecular Formula

C26H30N6O6

Molecular Weight

522.56

IUPAC Name

3-[[[[1-[2-[(3,4,5-Trimethoxyphenyl)amino]-4-pyrimidinyl]-3-pyrrolidinyl]amino]carbonyl]amino]-benzoic acid methyl ester

InChI

InChI=1S/C26H30N6O6/c1-35-20-13-19(14-21(36-2)23(20)37-3)28-25-27-10-8-22(31-25)32-11-9-18(15-32)30-26(34)29-17-7-5-6-16(12-17)24(33)38-4/h5-8,10,12-14,18H,9,11,15H2,1-4H3,(H,27,28,31)(H2,29,30,34)

InChI Key

DHHORCKQMGYWTL-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=CC(NC(NC2CN(C3=NC(NC4=CC(OC)=C(OC)C(OC)=C4)=NC=C3)CC2)=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK1379767A;  GSK-1379767-A;  GSK 1379767 A;  GSK-1379767A;  GSK 1379767A; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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